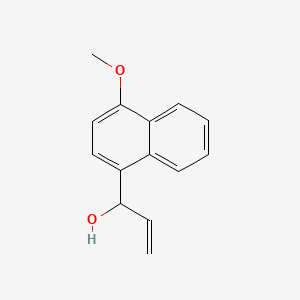

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

85328-81-0 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3 |

InChI Key |

HOTSSYYFIDRJMH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(C=C)O |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 1 4 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Reactivity at the Allylic Hydroxyl Group

The allylic hydroxyl group in 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is a primary site for a variety of chemical modifications, including nucleophilic substitution, oxidation, reduction, esterification, and etherification. The position of this group, adjacent to both a double bond and an aromatic system, significantly influences its reactivity, often facilitating reactions under milder conditions compared to simple aliphatic alcohols.

Nucleophilic Substitution Reactions

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the general reactivity of allylic alcohols suggests that this compound would readily participate in such transformations. The hydroxyl group can be protonated or converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by a wide range of nucleophiles. The stability of the resulting allylic carbocation, which is further stabilized by the adjacent electron-rich methoxynaphthalene ring, is a key factor in these reactions.

Oxidation and Reduction Pathways

The oxidation of this compound can lead to several important products depending on the reagents and reaction conditions employed. Mild oxidation would be expected to yield the corresponding α,β-unsaturated ketone, 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-one. More vigorous oxidation could potentially cleave the double bond or oxidize the naphthalene (B1677914) ring.

Conversely, the reduction of the allylic alcohol moiety primarily targets the propenyl double bond. Catalytic hydrogenation, for instance, would be expected to saturate the double bond to yield 1-(4-methoxynaphthalen-1-yl)propan-1-ol. The choice of catalyst and reaction conditions would be crucial to achieve selectivity between the reduction of the double bond and the hydrogenolysis of the hydroxyl group.

| Transformation | Reagent/Condition | Expected Product |

| Oxidation | Mild Oxidant (e.g., PCC, MnO₂) | 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-one |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1-(4-Methoxynaphthalen-1-yl)propan-1-ol |

Esterification and Etherification Strategies

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable for protecting the alcohol functionality or for introducing new functional groups.

Esterification can be achieved through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. For example, reaction with acetic anhydride (B1165640) would yield 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-yl acetate.

Etherification , such as the Williamson ether synthesis, would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This would result in the formation of an ether, for instance, 1-(1-methoxyprop-2-en-1-yl)-4-methoxynaphthalene upon reaction with methyl iodide.

| Reaction | Reagent | Product |

| Esterification | Acetic Anhydride | 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-yl acetate |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 1-(1-Alkoxyprop-2-en-1-yl)-4-methoxynaphthalene |

Transformations Involving the Propenyl Unsaturation

The carbon-carbon double bond in the propenyl group is another key site of reactivity in this compound, undergoing addition and rearrangement reactions.

Addition Reactions to the Double Bond

The double bond can undergo a variety of electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens and the halide adding to the carbon closer to the hydroxyl-bearing carbon. Halogenation with reagents like bromine (Br₂) would result in the formation of a dihalo derivative.

| Reaction Type | Reagent | Expected Product |

| Hydrohalogenation | HBr | 2-Bromo-1-(4-methoxynaphthalen-1-yl)propan-1-ol |

| Halogenation | Br₂ | 2,3-Dibromo-1-(4-methoxynaphthalen-1-yl)propan-1-ol |

Rearrangement Processes

Allylic systems are known to undergo rearrangement reactions, often under acidic conditions. For this compound, an acid-catalyzed dehydration could lead to the formation of a conjugated diene. Additionally, sigmatropic rearrangements, such as the Claisen rearrangement, could be envisaged if the alcohol is first converted to an appropriate allyl vinyl ether. The specific conditions would dictate the outcome of these potential rearrangements.

Oligomerization and Polymerization Studies

The presence of an allyl group in this compound suggests its potential to undergo oligomerization and polymerization. Allyl alcohol itself is known to be less reactive in conventional free-radical polymerization compared to vinyl monomers like styrene (B11656) or acrylates. gantrade.com This is often attributed to the stability of the allylic radical, which can lead to chain transfer reactions that terminate the growing polymer chain. gantrade.com Consequently, the polymerization of allyl monomers typically results in low molecular weight oligomers. researchgate.net

For this compound, a similar trend would be anticipated. The bulky 4-methoxynaphthalen-1-yl substituent would likely introduce significant steric hindrance, further impeding the approach of the monomer to the growing polymer chain. However, specialized catalytic systems have been developed to facilitate the oligomerization of allylic alcohols. For instance, an oxovanadium(IV) dipicolinate complex has been shown to be an effective precatalyst for the oligomerization of 2-propen-1-ol, yielding oligomers with a defined number of repeating units. mdpi.com It is plausible that such a system could be adapted for the oligomerization of this compound.

The resulting oligomers or polymers would be characterized by pendant 1-(4-methoxynaphthalen-1-yl)methanol moieties. These hydroxyl groups would offer sites for further post-polymerization modification, allowing for the synthesis of functional materials with tailored properties. The incorporation of the naphthyl group into a polymer backbone is of interest for applications in materials science due to its unique optical and electronic properties.

| Reaction Type | Potential Catalyst/Initiator | Expected Product | Key Considerations |

| Free-Radical Polymerization | Di-t-butyl peroxide, t-butyl hydroperoxide | Low molecular weight oligomers | Low monomer conversion, potential for chain transfer |

| Catalytic Oligomerization | Oxovanadium(IV) complexes | Defined oligomers | Catalyst compatibility with the bulky substrate |

Intermolecular Coupling Reactions

The allylic alcohol and the electron-rich naphthalene ring in this compound are both amenable to various intermolecular coupling reactions.

Dehydrogenative coupling represents a powerful and atom-economical method for the formation of new chemical bonds. In the context of this compound, the naphthalene ring, activated by the methoxy (B1213986) group, could potentially undergo C-H activation and subsequent coupling. While direct examples with this specific substrate are scarce, related transformations of naphthols and other electron-rich aromatic systems provide a basis for speculation. For instance, metal-catalyzed dehydrogenative cross-coupling reactions have been developed for the formation of C-C bonds between N-heterocycles and aldehydes. chemistryviews.org

A plausible dehydrogenative coupling scenario for this compound could involve the coupling of the naphthalene ring with another aromatic system or an alkene. The reaction would likely require a transition metal catalyst, such as palladium, rhodium, or ruthenium, to facilitate the C-H activation step. The position of the coupling on the naphthalene ring would be influenced by the directing effect of the methoxy and the 1-(prop-2-en-1-ol) substituents.

Allylic alcohols are valuable reagents in C-H alkylation reactions, often proceeding through a transition metal-catalyzed pathway. A notable example is the enantioselective dearomatization of naphthol derivatives with allylic alcohols, which is achieved through a cooperative iridium and Brønsted acid catalytic system. nih.gov This reaction results in the formation of β-naphthalenones with a newly formed all-carbon quaternary center.

Drawing an analogy, this compound could potentially serve as the allylic alcohol partner in such a reaction, coupling with a suitable nucleophile, such as a phenol (B47542) or another electron-rich aromatic compound. The reaction would likely proceed via the formation of a π-allyl-metal intermediate, which is then attacked by the nucleophile. The regioselectivity of the alkylation (at the α or γ position of the allyl group) would be a key aspect to control, influenced by the choice of catalyst and ligands.

| Coupling Type | Potential Coupling Partner | Potential Catalyst System | Expected Product Feature |

| Dehydrogenative Coupling | Aromatic compound, alkene | Palladium, Rhodium, or Ruthenium catalyst | C-C bond formation at the naphthalene ring |

| C-H Alkylation | Phenol, indole, or other nucleophile | Iridium/Brønsted acid, Palladium catalyst | Alkylation of the nucleophile with the allylic fragment |

Derivatization and Scaffold Modification Strategies

The functional groups of this compound provide multiple handles for derivatization and modification of its chemical scaffold.

The secondary alcohol is a prime site for modification. Esterification or etherification reactions can be readily performed to introduce a wide range of functional groups. For analytical purposes, derivatization with a chiral reagent, such as a naphthyl isocyanate, can be employed to separate enantiomers via HPLC. nih.gov This highlights the utility of derivatization in stereochemical analysis.

The alkene moiety of the allyl group is also amenable to a variety of transformations. Epoxidation of the double bond, for example, would introduce a reactive epoxide ring, which can be further functionalized through ring-opening reactions with various nucleophiles. wikipedia.org The epoxidation of allylic alcohols can often be achieved with high stereoselectivity. Isomerization of the allylic alcohol to the corresponding enol ether or ketone is another possible transformation, which can be catalyzed by transition metal complexes, such as those of ruthenium or rhodium. u-tokyo.ac.jpnih.gov

Furthermore, the methoxy group on the naphthalene ring could potentially be cleaved to reveal a hydroxyl group, opening up another avenue for derivatization. The naphthalene ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered.

| Functional Group | Reaction Type | Potential Reagent | Resulting Moiety |

| Secondary Alcohol | Esterification | Acyl chloride, Carboxylic acid | Ester |

| Secondary Alcohol | Etherification | Alkyl halide | Ether |

| Alkene | Epoxidation | m-CPBA, Peroxy acids | Epoxide |

| Alkene | Isomerization | Ruthenium or Rhodium catalyst | Enol ether or Ketone |

| Methoxy Group | Ether Cleavage | BBr₃, HBr | Phenol |

Mechanistic Investigations of Chemical Processes Involving 1 4 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Elucidation of Reaction Intermediates and Transition States

No specific studies on the elucidation of reaction intermediates and transition states involving 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol have been identified.

Kinetic Studies and Rate-Determining Steps in Catalytic Cycles

There is a lack of available kinetic data and studies on the rate-determining steps in catalytic cycles specifically involving this compound.

Role of Catalyst Speciation and Ligand Effects in Transformations

While the effects of catalyst speciation and ligands are crucial in reactions of allylic alcohols, no literature specifically detailing these effects in transformations of this compound could be found.

Computational Mechanistic Elucidation of Reaction Pathways

Computational studies, such as those using Density Functional Theory (DFT), have not been published to elucidate the specific reaction pathways of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 4 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural determination of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assignment of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:

Aromatic Protons: Several distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the naphthalene (B1677914) ring system. The specific splitting patterns (doublets, triplets, or multiplets) would help in assigning their relative positions.

Vinylic Protons: Three protons of the prop-2-en-1-ol moiety would appear in the vinylic region (typically δ 5.0-6.5 ppm). These would exhibit complex splitting (doublet of doublets, etc.) due to both geminal and vicinal coupling.

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (the chiral center) would likely appear as a multiplet, influenced by coupling to the adjacent vinylic proton.

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, corresponding to the -OH group.

Methoxy (B1213986) Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, integrating to three protons, characteristic of the -OCH₃ group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. For this compound, 14 distinct carbon signals would be expected. The approximate chemical shifts would be:

Aromatic Carbons: Multiple signals between δ 100-160 ppm, with the carbon attached to the methoxy group appearing at the lower field end of this range.

Vinylic Carbons: Two signals in the range of δ 110-140 ppm.

Carbinol Carbon: The carbon atom bonded to the hydroxyl group, expected around δ 70-80 ppm.

Methoxy Carbon: A signal around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |

| Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| 7.0-8.5 (m, 6H) | Naphthyl-H | 100-160 |

| 5.0-6.5 (m, 3H) | Vinylic-H | 70-80 |

| ~5.0 (m, 1H) | H-C-OH | 55-60 |

| Variable (br s, 1H) | -OH | |

| 3.9-4.1 (s, 3H) | O-CH₃ |

Disclaimer: The data in this table is predicted based on established principles of NMR spectroscopy and is for illustrative purposes only. Actual experimental values may vary.

Advanced NMR Techniques (e.g., NOE, DEPT, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the complete molecular structure.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments of the methoxy, methine, and vinyl carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between vicinally coupled protons, for instance, between the methine proton on the chiral center and the adjacent vinyl proton, as well as among the protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methoxy proton singlet to the methoxy carbon. columbia.edusdsu.edu

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule and could help in assigning the stereochemistry of the protons on the naphthalene ring.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Purpose | Expected Key Correlations |

| COSY | ¹H-¹H Connectivity | Naphthyl protons with each other; Carbinol-H with Vinylic-H |

| HSQC | ¹H-¹³C Direct Correlation | Each proton signal with its attached carbon signal |

| HMBC | ¹H-¹³C Long-Range Correlation | O-CH₃ protons to C4 of naphthalene; Carbinol-H to naphthyl and vinylic carbons |

| NOESY | ¹H-¹H Spatial Proximity | Correlations between spatially close protons on the naphthalene ring and the prop-2-en-1-ol side chain |

Disclaimer: The correlations listed are predicted and for illustrative purposes.

Solid-State NMR for Catalyst-Substrate Interactions

Solid-state NMR (ssNMR) is a powerful technique for studying molecules in the solid phase, including crystalline materials, polymers, and catalysts. prospre.ca In the context of this compound, ssNMR could be employed to investigate its interaction with a solid catalyst. prospre.ca

If this compound were used as a substrate in a heterogeneously catalyzed reaction, ssNMR could provide insights into:

Adsorption Geometry: By observing changes in the chemical shifts of the substrate's carbon or proton signals upon adsorption onto the catalyst surface, one could deduce the orientation and binding mode of the molecule.

Identification of Active Sites: Using techniques like cross-polarization magic angle spinning (CP-MAS), it is possible to selectively observe nuclei near the catalyst surface. This could help identify which parts of the substrate molecule (e.g., the hydroxyl group or the π-system of the naphthalene ring) are interacting with the active sites of the catalyst.

Reaction Intermediates: In-situ ssNMR experiments could potentially be used to monitor the conversion of the substrate on the catalyst surface, allowing for the detection and characterization of transient reaction intermediates. prospre.ca

Mass Spectrometry (MS) Approaches for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₄H₁₄O₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass would be calculated, and the experimental value would be expected to match within a very small tolerance (typically <5 ppm).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate the molecular ion [M]⁺ or a pseudomolecular ion [M+H]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the parent ion, providing valuable structural information. Predicted fragmentation pathways could include:

Loss of Water: A common fragmentation for alcohols, leading to a fragment corresponding to [M-H₂O]⁺.

Loss of a Prop-2-en-1-ol Group: Cleavage of the bond between the naphthalene ring and the side chain.

Cleavage within the Side Chain: Fragmentation of the allyl group.

Loss of a Methyl Radical: From the methoxy group, leading to an [M-CH₃]⁺ fragment.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity/Origin |

| [M]⁺ | 214.10 | Molecular Ion |

| [M-H₂O]⁺ | 196.09 | Loss of water |

| [M-CH₃]⁺ | 199.09 | Loss of a methyl radical |

| [C₁₁H₉O]⁺ | 157.07 | Naphthyl fragment after side-chain cleavage |

Disclaimer: Fragmentation is complex and pathway-dependent. The m/z values are predicted for the most likely fragments and are for illustrative purposes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Interaction Studies

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group would be just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the naphthalene ring would be observed in the 1450-1600 cm⁻¹ region. The alkene C=C stretch would also appear in this region.

C-O Stretches: A strong band for the C-O stretch of the alcohol would be expected around 1050-1150 cm⁻¹. The aryl ether C-O stretch would likely appear around 1250 cm⁻¹.

FT-IR can also be used for interaction studies. For example, if the compound is involved in hydrogen bonding, the position and shape of the O-H stretching band would be affected. Similarly, upon interaction with a catalyst surface, shifts in the characteristic vibrational frequencies could indicate which functional groups are involved in the binding.

Table 4: Predicted FT-IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| >3000 | C-H stretch | Aromatic/Vinylic |

| <3000 | C-H stretch | Aliphatic (methoxy) |

| 1450-1600 | C=C stretch | Aromatic/Alkene |

| ~1250 | C-O stretch | Aryl ether |

| 1050-1150 | C-O stretch | Secondary alcohol |

Disclaimer: The data in this table is predicted based on typical functional group frequencies and is for illustrative purposes only.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. fiveable.menih.govnih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise information on: wikipedia.orgyoutube.com

Molecular Structure: Unambiguous confirmation of the atomic connectivity.

Stereochemistry: Determination of the relative and absolute stereochemistry at the chiral center.

Conformation: The precise conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Crystal Packing: Information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules are arranged in the crystal lattice.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.govwikipedia.orgyoutube.com The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. nih.gov

Table 5: Illustrative Crystal Data from X-ray Diffraction Analysis

| Parameter | Example of Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C-O, C=C, C-C bond distances (Å) |

| Bond Angles | e.g., C-O-H, C-C-C angles (°) |

| Torsion Angles | e.g., defining the conformation of the side chain |

| Hydrogen Bonding | Donor-Acceptor distances and angles (Å, °) |

Disclaimer: This table illustrates the type of data obtained from an X-ray diffraction experiment and does not represent actual data for the title compound.

Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

Operando, or in-situ, spectroscopy allows for the real-time analysis of a chemical reaction as it happens, without the need to extract samples from the reaction vessel. nih.govkorea.ac.kr This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction's progress. nih.govmt.com For the synthesis of this compound, which is typically formed via the reaction of a vinyl Grignard reagent with 4-methoxy-1-naphthaldehyde (B103360), in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. mt.comresearchgate.net

By inserting a probe directly into the reaction mixture, key functional group transformations can be monitored continuously. xjtu.edu.cnnih.gov The disappearance of the starting material and the appearance of the product can be tracked by monitoring specific vibrational frequencies in the infrared spectrum. For instance, the strong carbonyl (C=O) stretch of the starting aldehyde, 4-methoxy-1-naphthaldehyde, would be a primary indicator of reactant consumption. Concurrently, the emergence of a broad O-H stretch from the alcohol product and the C-O stretch would signify the formation of this compound.

This real-time monitoring is crucial for determining reaction endpoints accurately, optimizing reaction conditions, and ensuring process safety, especially in exothermic reactions like Grignard additions. mt.comresearchgate.net Other techniques like in-operando Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, offering complementary structural information during the reaction. nih.govresearchgate.netnih.gov

| Compound | Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Observed Trend During Reaction |

|---|---|---|---|

| 4-Methoxy-1-naphthaldehyde (Reactant) | Aldehyde C=O | ~1680-1700 | Signal Decreases |

| This compound (Product) | Alcohol O-H | ~3200-3600 (broad) | Signal Increases |

| This compound (Product) | Alcohol C-O | ~1000-1200 | Signal Increases |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Once the synthesis is complete, chromatographic methods are essential for assessing the purity of the final product and, crucially for a chiral molecule, determining its enantiomeric excess (e.e.).

Purity Determination using Gas Chromatography (GC)

Gas chromatography is a robust technique for verifying the purity of volatile and thermally stable compounds like this compound. asianpubs.orgasianpubs.orgresearchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. oup.com By analyzing the resulting chromatogram, the presence of residual starting materials, solvents, or side products can be identified and quantified. A high-purity sample will ideally show a single major peak corresponding to the target compound. The use of a mass spectrometry (MS) detector (GC-MS) can further aid in the identification of any impurities by providing mass-to-charge ratio information. nih.gov

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 270 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Enantiomeric Excess Determination using Chiral High-Performance Liquid Chromatography (HPLC)

As this compound possesses a stereocenter, it exists as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical, especially in pharmaceutical contexts. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. researchgate.netnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral molecules, including allylic alcohols. windows.net The separation is achieved through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral phase. By integrating the areas of the two separated enantiomer peaks in the chromatogram, the enantiomeric excess can be precisely calculated.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or Lux® Cellulose-1) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV Absorbance at 254 nm |

Computational and Theoretical Chemistry Studies of 1 4 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized molecular geometry and electronic properties.

The optimized geometry of this compound would reveal a twisted conformation between the naphthalene (B1677914) ring system and the propenol side chain. The planarity of the naphthalene ring itself would be largely maintained, while the methoxy (B1213986) group's orientation would be optimized to minimize steric hindrance and maximize electronic stabilization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(naphthyl)-C(propenol) | 1.52 Å |

| C=C (propenol) | 1.34 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C(naphthyl)-O (methoxy) | 1.36 Å | |

| Bond Angle | C(naphthyl)-C(propenol)-C | 112° |

| C=C-C (propenol) | 121° | |

| C-O-H (hydroxyl) | 109° | |

| Dihedral Angle | Naphthyl-Propenol | ~45° |

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous structures.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxynaphthalene ring system due to the electron-donating nature of the methoxy group. The LUMO, conversely, is likely to be distributed over the propenol side chain, particularly the π* orbital of the C=C double bond. This distribution suggests that the naphthalene ring is the primary site for electrophilic attack, while the propenol group is susceptible to nucleophilic attack.

Computational studies on substituted naphthalenes have shown that electron-donating groups like methoxy raise the HOMO energy level, making the molecule more susceptible to oxidation. rsc.org The HOMO-LUMO gap for naphthalene itself is around 4.75 eV, and the introduction of a methoxy group is expected to reduce this gap, thereby increasing the molecule's reactivity. samipubco.com

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 2.30 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 3.50 |

| Electrophilicity Index (ω) | 2.66 |

Note: The data in this table is illustrative and based on trends observed in analogous compounds.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. For this compound, NBO analysis would highlight significant hyperconjugative interactions.

The primary delocalization effects are expected to be the π → π* interactions within the naphthalene ring and the C=C double bond of the propenol moiety. Additionally, significant stabilization would likely arise from the interaction of the oxygen lone pairs of the methoxy and hydroxyl groups with adjacent antibonding orbitals. Specifically, the interaction between the lone pair of the methoxy oxygen and the π* orbitals of the naphthalene ring (n → π) would contribute to the electron-donating character of the methoxy group. Similarly, hyperconjugation between the hydroxyl group's lone pairs and the σ orbitals of adjacent C-C and C-H bonds would be observed.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the oxygen atoms of the methoxy and hydroxyl groups, making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.net The π-system of the naphthalene ring would also exhibit a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential (blue), indicating its susceptibility to nucleophilic attack or deprotonation. The protons on the naphthalene ring and the propenol chain would also show varying degrees of positive potential.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotations around the C(naphthyl)-C(propenol), C-O(hydroxyl), and C-O(methoxy) single bonds will lead to various conformers with different energies.

Energy minimization studies, typically performed using DFT or other computational methods, would identify the most stable conformer(s). The stability of different conformers would be influenced by a balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding. It is plausible that a conformer stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen or the π-cloud of the naphthalene ring could be among the most stable. The potential energy surface of the molecule would reveal the energy barriers between different conformers, providing insight into their relative populations at different temperatures. Studies on propanol (B110389) have shown that different conformers can predominate depending on the environment (gas phase vs. matrix isolation). arxiv.orgresearchgate.net

Theoretical Evaluation of Reaction Enthalpies and Activation Barriers

Computational chemistry can be used to model reaction mechanisms and predict their energetic profiles. For reactions involving this compound, such as oxidation, reduction, or substitution, DFT calculations can determine the enthalpies of reaction (ΔH) and the activation energy barriers (Ea).

For example, the reaction of the allyl alcohol moiety could be investigated. Theoretical studies on the reactions of allyl alcohol with radicals have shown that both hydrogen abstraction and addition/elimination pathways are possible, with the dominant pathway being temperature-dependent. acs.orgnih.gov Similarly, the mechanism of palladium-catalyzed amination of allylic alcohols has been studied using DFT, revealing the importance of cooperative hydrogen bonding in the transition state. mdpi.comnih.gov

For this compound, theoretical evaluation of a reaction like dehydration to form a conjugated diene could be performed. This would involve locating the transition state structure for the elimination of water and calculating its energy relative to the reactant and product. Such calculations would provide valuable insights into the reaction's feasibility and kinetics.

Role of 1 4 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol As a Versatile Building Block in Complex Chemical Synthesis

Intermediate in the Synthesis of Naphthalene-Substituted Lactone Derivatives

While direct, specific examples of the conversion of 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol into naphthalene-substituted lactone derivatives are not extensively detailed in readily available literature, the structural motifs of this compound suggest its potential as a precursor for such syntheses. The allylic alcohol functionality, in concert with the naphthalene (B1677914) ring, could theoretically be elaborated through various synthetic pathways to construct a lactone ring.

Precursor for Pyrazoline Derivatives

The synthesis of pyrazoline derivatives often proceeds through the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. In this context, this compound can be considered a precursor to the necessary α,β-unsaturated ketone. The allylic alcohol would first need to be oxidized to the corresponding enone, 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-one. This intermediate could then undergo a cyclocondensation reaction with a hydrazine (B178648) derivative to yield the target pyrazoline. This two-step process, starting with the oxidation of the allylic alcohol, positions this compound as a valuable starting material for accessing naphthalene-substituted pyrazoline heterocycles.

The general reaction scheme is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1. Oxidation | This compound | Oxidizing agent (e.g., PCC, MnO₂) | 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-one |

| 2. Cyclocondensation | 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-one, Hydrazine hydrate (B1144303) (or substituted hydrazine) | Acid catalyst (e.g., acetic acid) | Naphthalene-substituted pyrazoline |

Application in the Construction of Chiral Intermediates

The allylic alcohol moiety in this compound is a key feature that allows for its use in the synthesis of chiral intermediates. Asymmetric synthesis methodologies can be applied to this functional group to introduce chirality into a molecule. For instance, asymmetric epoxidation of the alkene, followed by nucleophilic ring-opening, can lead to the formation of chiral diols. Alternatively, transition-metal-catalyzed asymmetric allylic alkylation reactions could be employed to generate a wide array of chiral products. These strategies are fundamental in preparing enantiomerically pure compounds, which are crucial in medicinal chemistry and materials science.

Contribution to the Synthesis of Functionalized Naphthalenes

The naphthalene core of this compound is a platform for further functionalization, enabling the synthesis of a variety of substituted naphthalene derivatives. The existing methoxy (B1213986) group and the propenol side chain can direct subsequent electrophilic aromatic substitution reactions to specific positions on the naphthalene ring. Furthermore, the allylic alcohol side chain can be chemically modified in numerous ways. For example, it can be converted into other functional groups such as ethers, esters, or halides, which can then participate in cross-coupling reactions to introduce additional substituents onto the naphthalene system. This versatility makes it a valuable starting point for creating libraries of functionalized naphthalenes for various applications.

Involvement in Cascade Cyclization Reactions

The structure of this compound, containing both an alkene and an alcohol on a naphthalene scaffold, makes it a potential substrate for cascade cyclization reactions. Such reactions, often catalyzed by transition metals, can lead to the rapid construction of complex polycyclic systems in a single step. For instance, an intramolecular reaction could be envisioned where the hydroxyl group adds across the double bond, or where the naphthalene ring itself participates in a cyclization with the allylic portion of the molecule. These types of transformations are highly efficient in building molecular complexity from relatively simple starting materials.

Future Research Directions and Emerging Perspectives for 1 4 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.net For a molecule like 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol, future research will likely focus on moving away from classical, stoichiometric reactions towards more sustainable and atom-economical approaches. rsc.org

One promising direction is the use of catalytic, one-pot tandem reactions. For instance, a process that combines the benzoin (B196080) condensation of 4-methoxy-1-naphthaldehyde (B103360) with a subsequent nickel-catalyzed allylation could offer a highly efficient and atom-economical route. univ-lille.frresearchgate.net This approach, potentially carried out in greener solvents like ethanol, would minimize waste by forming water as the primary byproduct. univ-lille.frresearchgate.net

Furthermore, borrowing hydrogen or hydrogen auto-transfer catalysis represents another frontier for the sustainable synthesis of this and related allylic alcohols. nih.gov This methodology allows for the conversion of simple alcohols and alkynes into more complex allylic alcohols without the need for pre-functionalized reagents, thereby increasing step economy and reducing waste. nih.gov The development of manganese-catalyzed borrowing hydrogen strategies, for example, could provide a mild and efficient pathway to cyclopropylmethanol (B32771) products derived from the allylic alcohol, retaining the versatile hydroxyl group for further transformations. nih.gov

Below is a table summarizing potential sustainable synthetic strategies:

| Synthetic Strategy | Key Features | Potential Advantages |

| Tandem Condensation-Allylation | One-pot reaction combining benzoin condensation and nickel-catalyzed allylation. | High atom economy, reduced workup steps, use of greener solvents. |

| Borrowing Hydrogen Catalysis | Utilizes simple alcohols and alkynes with a metal catalyst to form allylic alcohols. | High step economy, avoids stoichiometric reagents, generates water as a byproduct. |

| Biocatalysis | Employs enzymes for the stereoselective synthesis of the allylic alcohol. | High selectivity, mild reaction conditions, environmentally benign. |

Exploration of Novel Catalytic Transformations

The allylic alcohol functionality in this compound is a versatile handle for a wide array of catalytic transformations. Future research is expected to uncover new catalytic systems that can exploit this reactivity in novel ways.

Palladium-catalyzed asymmetric allylic substitution reactions are a cornerstone of modern organic synthesis, and applying these to our target molecule could lead to a diverse range of enantioenriched products. acs.orgnih.gov The development of new ligands for palladium could enable the enantioselective substitution of the hydroxyl group with various nucleophiles, including carbon, nitrogen, and oxygen-based ones, leading to chiral building blocks for pharmaceuticals and materials. acs.orgnih.gov The direct use of the allylic alcohol, activated by a co-catalyst, is a particularly attractive and sustainable approach. nih.gov

Another area of exploration is the dearomatization of the naphthalene (B1677914) ring. Catalytic asymmetric dearomatization (CADA) is a powerful strategy for converting flat aromatic compounds into complex three-dimensional structures. nih.gov A silver-mediated enantioselective aza-electrophilic dearomatization, for example, could potentially engage the vinylnaphthalene moiety of a derivative of our title compound in a formal [4+2] cycloaddition to yield chiral polyheterocycles. nih.gov

Enzyme-catalyzed allylic oxidations also present a green and highly selective avenue for further functionalization. nih.gov Utilizing enzymes like peroxygenases could enable the selective hydroxylation or epoxidation of the allylic C-H bonds or the double bond, respectively, under mild conditions. nih.gov

Potential novel catalytic transformations are summarized in the table below:

| Transformation | Catalytic System | Potential Products |

| Asymmetric Allylic Substitution | Palladium with chiral ligands | Chiral amines, ethers, and alkylated products |

| Catalytic Asymmetric Dearomatization | Silver or other transition metals with chiral ligands | Chiral polycyclic and spirocyclic compounds |

| Enzymatic Oxidation | Peroxygenases, Cytochrome P450 | Epoxides, diols, and other oxygenated derivatives |

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of more efficient and selective catalysts. A synergistic approach combining experimental techniques with computational modeling will be instrumental in achieving this.

Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and intermediates of catalytic cycles. For instance, in palladium-catalyzed allylic substitutions, DFT can help elucidate the nature of the active catalyst, the mechanism of C-O bond activation, and the origins of enantioselectivity. mdpi.comnih.gov Such studies can guide the design of new ligands that lower activation barriers and enhance stereocontrol. mdpi.comnih.gov

The following table outlines key areas for combined experimental and computational investigation:

| Area of Investigation | Experimental Methods | Computational Methods | Expected Insights |

| Catalyst Activation | In-situ spectroscopy (NMR, IR) | DFT calculations of catalyst-substrate complexes | Identification of the active catalytic species |

| Stereoinduction | Chiral HPLC, X-ray crystallography | QM/MM calculations of transition states | Understanding the origin of enantioselectivity |

| Reaction Pathways | Isotope labeling studies, kinetic analysis | IRC calculations, potential energy surface mapping | Elucidation of reaction mechanisms and competing pathways |

Design of Next-Generation Scaffolds Incorporating the 4-Methoxynaphthalen-1-yl-Allylic Alcohol Moiety

The naphthalene ring is a well-established scaffold in medicinal chemistry, present in numerous approved drugs. ijpsjournal.comekb.egekb.eg The 4-methoxynaphthalen-1-yl-allylic alcohol moiety offers a unique starting point for the design of novel, three-dimensional scaffolds with potential biological activity. ijpsjournal.comekb.egekb.eg

The incorporation of this moiety into larger, more complex structures through multi-component reactions or diversity-oriented synthesis could lead to the rapid generation of compound libraries for high-throughput screening. The allylic alcohol can serve as a linchpin for introducing further complexity and diversity.

Furthermore, the principles of rational drug design can be applied to develop new pan-Raf kinase inhibitors or other targeted therapeutics. nih.gov By using the naphthalene core as a starting point and functionalizing the allylic alcohol, it may be possible to design molecules that bind with high affinity and selectivity to specific biological targets. nih.gov The development of naphthalene-based diarylamides as pan-Raf inhibitors with anti-melanoma activity highlights the potential of this approach. nih.gov

The construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes is another exciting avenue. acs.org This strategy could transform the planar naphthalene core into complex, three-dimensional frameworks that are of interest in natural product synthesis and drug discovery. acs.org

The table below presents potential applications in scaffold design:

| Scaffold Design Strategy | Key Features | Potential Applications |

| Diversity-Oriented Synthesis | Use of multi-component reactions to build complex molecules from simple starting materials. | Generation of compound libraries for drug discovery. |

| Rational Drug Design | Targeted modification of the scaffold to interact with specific biological targets. | Development of new kinase inhibitors and other therapeutics. |

| Dearomative Cyclization | Conversion of the planar naphthalene ring into 3D polycyclic structures. | Synthesis of natural product analogues and novel bioactive compounds. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a 4-methoxynaphthaldehyde reacts with a ketone or aldehyde in the presence of a base (e.g., KOH or NaOH in ethanol). Reaction optimization includes controlling temperature (reflux conditions) and stoichiometry to minimize side products like aldol adducts. Post-synthetic purification often involves recrystallization from ethanol or column chromatography .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm methoxy group integration (δ ~3.8–4.0 ppm) and propenol chain geometry (E/Z isomers via coupling constants).

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Data collection uses MoKα radiation (λ = 0.71073 Å), with refinement in SHELXL .

- FT-IR : Confirms hydroxyl (3200–3600 cm) and conjugated carbonyl (if present) stretches .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data may be limited, general precautions include:

- Use of PPE (gloves, goggles) to avoid skin/eye contact.

- Work under fume hoods to mitigate inhalation risks.

- Storage in inert atmospheres (N) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. Disorder is modeled using PART and ISOR restraints to constrain anisotropic displacement parameters. High-resolution data (θ > 25°) improves electron density maps, while Hirshfeld surface analysis validates intermolecular interactions .

Q. What computational strategies are used to predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 09) optimize geometries at B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data for ligand-protein interactions .

Q. How do solvent polarity and protic/aprotic conditions influence the compound’s photophysical properties?

- Methodological Answer : Solvatochromism studies in solvents (e.g., DMSO, hexane) quantify Stokes shifts via UV-Vis and fluorescence spectroscopy. Kamlet-Taft parameters correlate emission maxima with solvent polarity. Protic solvents stabilize excited states via hydrogen bonding, reducing quantum yields .

Q. What strategies mitigate challenges in regioselective functionalization of the naphthalene ring?

- Methodological Answer :

- Directing groups : Methoxy at C4 acts as an electron-donating group, directing electrophilic substitution to C5/C8.

- Transition-metal catalysis : Pd-catalyzed C–H activation (e.g., Suzuki coupling) introduces aryl/alkyl groups at specific positions.

- Protection/deprotection : Temporary silylation of the hydroxyl group prevents undesired side reactions .

Key Notes

- Avoid referencing non-peer-reviewed sources (e.g., commercial vendor data).

- Advanced questions assume familiarity with crystallographic software (SHELX, WinGX) and computational chemistry tools.

- Methodological rigor is prioritized over speculative biological activity due to limited evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.